Pyridoxol-3-benzoate
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Overview
Description
Pyridoxol-3-benzoate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is synthesized by esterifying pyridoxol (the alcohol form of vitamin B6) with benzoic acid. Pyridoxine is essential for numerous biochemical functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxol-3-benzoate typically involves the esterification of pyridoxol with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pyridoxol-3-benzoate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridoxal-3-benzoate using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction to pyridoxamine-3-benzoate using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the benzoate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Pyridoxal-3-benzoate.
Reduction: Pyridoxamine-3-benzoate.
Substitution: Various substituted pyridoxol derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridoxol-3-benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridoxine derivatives.
Biology: Studied for its role in enzyme catalysis and coenzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B6 deficiency and related disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods.
Mechanism of Action
Pyridoxol-3-benzoate exerts its effects primarily through its conversion to pyridoxal-5-phosphate (PLP), the active form of vitamin B6. PLP acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. It stabilizes reaction intermediates by acting as an electron sink, facilitating various biochemical transformations .
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic functions.
Pyridoxal: The aldehyde form of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: The amine form of vitamin B6, also involved in amino acid metabolism.
Uniqueness: Pyridoxol-3-benzoate is unique due to its esterified benzoate group, which can influence its solubility, stability, and bioavailability compared to other vitamin B6 derivatives. This modification can enhance its utility in specific research and industrial applications .
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl benzoate |
InChI |
InChI=1S/C15H15NO4/c1-10-14(18)13(8-17)12(7-16-10)9-20-15(19)11-5-3-2-4-6-11/h2-7,17-18H,8-9H2,1H3 |
InChI Key |
LHRGZMQETCMDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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